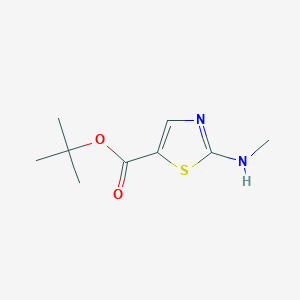
Chembl4522191
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chembl4522191, also known as BMS-986177, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET inhibitors have gained significant attention in recent years due to their potential therapeutic applications in cancer and other diseases. Chembl4522191 is a promising BET inhibitor that has shown efficacy in preclinical studies.
Aplicaciones Científicas De Investigación
Overview of ChEMBL Database
ChEMBL is an open-access, large-scale bioactivity database that plays a crucial role in drug discovery and medicinal chemistry research. It curates and standardizes bioactivity, molecule, target, and drug data extracted from diverse sources, including the primary medicinal chemistry literature. This repository is pivotal for a wide range of chemical biology and drug-discovery research problems, offering insights into binding, functional, and ADMET information for a plethora of drug-like bioactive compounds (Gaulton et al., 2016).
Expansion and Enhancement
Since its inception, ChEMBL has continuously evolved, adding new sources of bioactivity data and improving its features. This includes the addition of data from neglected disease screening, crop protection data, drug metabolism and disposition data, and bioactivity data from patents. Notably, the database also incorporates assays and targets annotation using ontologies, targets and indications for clinical candidates, metabolic pathways for drugs, and the calculation of structural alerts. Such enhancements have significantly broadened the scope and utility of ChEMBL for scientific research (Gaulton et al., 2016).
ChEMBL Web Services
To facilitate easier access to its vast repository of data, ChEMBL offers web services that streamline the retrieval of drug discovery data and utilities. This programmatic access allows the integration of ChEMBL data into applications and workflows, thus enabling the development of new tools and methodologies relevant to drug discovery and chemical biology. The web services expose a significant amount of data from the underlying database and introduce new functionalities, making ChEMBL an indispensable resource for researchers worldwide (Davies et al., 2015).
Direct Deposition and Data Utilization
ChEMBL has made strides towards enabling direct deposition of bioassay data, which allows for the updating of data sets and the deposition of supplementary data. This capability, along with a redesigned web interface, enhances search and filtering capabilities, thereby improving data accessibility and utility for the scientific community. These advancements underscore the database's commitment to supporting the entire drug discovery process, from initial research to clinical development (Mendez et al., 2018).
Broadening Applicability
Recognizing the relevance of its data beyond human health research, ChEMBL has expanded to include bioactivity data of insecticidal, fungicidal, and herbicidal compounds and assays, thereby extending its applicability to crop protection research. This expansion not only diversifies the potential applications of the database but also opens new avenues for interdisciplinary research that spans across drug discovery and agricultural sciences (Gaulton et al., 2015).
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O3/c1-14-4-5-16(10-15(14)2)19-12-20-23-28-31(24(33)29(23)8-9-30(20)27-19)13-22(32)26-17-6-7-21(34-3)18(25)11-17/h4-12H,13H2,1-3H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJUVBOVWPMLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl)C3=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate](/img/structure/B2917722.png)


![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)

![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)


![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)
